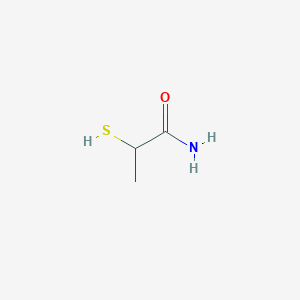
2-Mercaptopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercaptopropanamide is an organic compound characterized by the presence of a thiol group (-SH) and an amide group (-CONH2) attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 2-Mercaptopropanamide can be synthesized through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{HS-CH}_2\text{-CH}_2\text{-COOH} + \text{NH}_3 \rightarrow \text{HS-CH}_2\text{-CH}_2\text{-CONH}_2 ]
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. For instance, the use of ruthenium-catalyzed meta-selective C–H nitration synthesis has been reported .
化学反応の分析
Types of Reactions: 2-Mercaptopropanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers or thioesters.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition, particularly metallo-β-lactamases.
Medicine: Explored for its potential as a therapeutic agent in combating antibiotic resistance.
Industry: Utilized in the production of rubber and other materials.
作用機序
The mechanism of action of 2-Mercaptopropanamide primarily involves its thiol group, which can chelate metal ions and interact with active sites of enzymes. For instance, in the inhibition of metallo-β-lactamases, the thiol group chelates to active site zinc ions, thereby inhibiting the enzyme’s activity .
類似化合物との比較
2-Mercaptobenzothiazole: Another thiol-containing compound used in rubber production.
3-Mercaptopropionic acid: A precursor in the synthesis of 2-Mercaptopropanamide.
Thioacetamide: A compound with similar thiol and amide functionalities.
Uniqueness: this compound is unique due to its specific combination of thiol and amide groups, which confer distinct reactivity and potential for enzyme inhibition. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
2-sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(6)3(4)5/h2,6H,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVCFUMMUNSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)





![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)



![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
